Specific Scientific Field: Materials Science and Electronics
Summary of the Application: A derivative of 9H-Fluorene-2,7-diol, specifically 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) (FC), has been synthesized and used as an interlayer in Au/n-Si diodes .
Methods of Application or Experimental Procedures: The FC compound was synthesized and its structural and optical characterization were carried out. Then, a thin film of FC was prepared between an n-type silicon substrate and gold metal using the spin coating technique .
Results or Outcomes: The ideality factor (n), barrier height (ΦB), and series resistance (Rs) values of the prepared structure from the I-V data have been found at 1.08, 0.78 eV, and 240 Ω at room temperature (300 K), respectively . The results indicate that the high barrier height is achieved for the Au/FC/n-Si metal–organic layer-semiconductor diode as compared to the Au/n-Si metal–semiconductor (MS) diode .
Specific Scientific Field: Pharmaceutical Chemistry and Medicine
Summary of the Application: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues have been synthesized and evaluated for their antimicrobial activity against some multidrug resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines .
Methods of Application or Experimental Procedures: 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine was synthesized and allowed to react with various aryl/heteroaryl aldehydes to afford the corresponding Schiff base intermediates. The target thiazolidinone and azetidinone analogues have derived from Schiff bases by their reactions with thioglycolic acid and chloroacetyl chloride, respectively .
Results or Outcomes: Some of the synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug . 2,7-dichloro-9H-fluorene-based azetidinones are more efficient as antimicrobial and anticancer agents compared to dichloro-9H-fluorene-based thiazolidinones derivatives .
Summary of the Application: 9H-Fluorene-2,7-diol derivatives, such as 2,7-Dibromo-9,9-dimethyl-9H-fluorene, are precursors to a number of organic semiconducting polymers. These polymers are used in Organic Photovoltaics (OPV) and as hole transport materials for Organic Light Emitting Diodes (OLED) devices .
Specific Scientific Field: Pharmaceutical Chemistry and Agriculture
Summary of the Application: 2,7-Dihydroxy-9-fluorenone, a derivative of 9H-Fluorene-2,7-diol, is an important pharmaceutical intermediate and functional monomer for materials. It can be used in the pharmaceutical industry to synthesize anti-tumor and sympathetic nerve inhibitors. It can also be used in agriculture to synthesize herbicides and insecticides .
Results or Outcomes: The use of these compounds in the pharmaceutical and agricultural industries can lead to the development of effective anti-tumor drugs, sympathetic nerve inhibitors, herbicides, and insecticides .
Specific Scientific Field: Materials Science and Industrial Chemistry
Summary of the Application: 2,7-Dihydroxy-9-fluorenone, a derivative of 9H-Fluorene-2,7-diol, can be used in the plastic industry to synthesize bisphenol products as stabilizers and plasticizers in the polymerization process .
Results or Outcomes: The use of these compounds in the plastic industry can lead to the production of functional polymer materials .
Summary of the Application: 2,7-Dihydroxy-9-fluorenone, a derivative of 9H-Fluorene-2,7-diol, can be used in the field of liquid crystal materials to synthesize new organic compounds that are prone to produce mesomorphic phenomena .
Results or Outcomes: The use of these compounds in the field of liquid crystal materials shows good application prospects .
9H-Fluorene-2,7-diol is an organic compound characterized by the molecular formula C₁₃H₁₀O₂ and a molecular weight of approximately 198.22 g/mol. This compound features two hydroxyl groups located at the 2 and 7 positions of the fluorene structure, which is a fused tricyclic hydrocarbon. The presence of these hydroxyl groups significantly influences its chemical properties and biological activities, making it a compound of interest in various fields, including chemistry and pharmacology .
Research indicates that 9H-Fluorene-2,7-diol exhibits various biological activities:
The synthesis of 9H-Fluorene-2,7-diol typically involves:
9H-Fluorene-2,7-diol finds applications in several domains:
Studies on the interaction of 9H-Fluorene-2,7-diol with biological macromolecules indicate that:
Several compounds share structural similarities with 9H-Fluorene-2,7-diol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
9H-Fluorene | C₁₃H₁₀ | Base structure without hydroxyl functionalization |
9-Methyl-9H-Fluorene-2,7-diol | C₁₄H₁₂O₂ | Methyl group addition enhances solubility |
9,9-Dimethyl-9H-Fluorene-2,7-diol | C₁₅H₁₄O₂ | Two methyl groups increase lipophilicity |
9-Hydroxyfluorene | C₁₃H₁₀O | Single hydroxyl group affects reactivity differently |
These compounds demonstrate varying degrees of biological activity and chemical reactivity based on their structural modifications. The presence of additional functional groups or substitutions can significantly alter their properties and applications .